molecular formula C15H26O3Si B8349738 Mesityltriethoxysilane

Mesityltriethoxysilane

Cat. No.: B8349738
M. Wt: 282.45 g/mol
InChI Key: ZPVOOHGAOUIGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesityltriethoxysilane is an organosilicon compound with the molecular formula $ \text{C}{15}\text{H}{26}\text{O}3\text{Si} $. It features a mesityl group (2,4,6-trimethylphenyl) bonded to a silicon atom, along with three ethoxy ($\text{-OCH}2\text{CH}_3$) groups. This structure imparts unique properties, such as enhanced hydrolytic stability due to steric hindrance from the bulky mesityl substituent. The compound is widely used as a coupling agent in polymer composites, coatings, and adhesives, where it improves interfacial adhesion between organic and inorganic materials. Its ethoxy groups undergo hydrolysis in the presence of moisture, forming silanol ($\text{-SiOH}$) intermediates that facilitate crosslinking or surface bonding .

Properties

Molecular Formula

C15H26O3Si

Molecular Weight

282.45 g/mol

IUPAC Name

triethoxy-(2,4,6-trimethylphenyl)silane

InChI

InChI=1S/C15H26O3Si/c1-7-16-19(17-8-2,18-9-3)15-13(5)10-12(4)11-14(15)6/h10-11H,7-9H2,1-6H3

InChI Key

ZPVOOHGAOUIGCO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C(C=C(C=C1C)C)C)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Silanes

Compound CAS Number Substituents Hydrolysis Byproduct Reactivity Primary Applications
This compound Not provided Mesityl, 3 ethoxy Ethanol Moderate Polymer coupling, surface modification
Tetraethyl silicate 78-10-4 4 ethoxy Ethanol Low Ceramic coatings, binders
Methyltrichlorosilane 6702222* Methyl, 3 chloro HCl High Waterproofing, silicone synthesis
Methyltriacetoxysilane Not provided Methyl, 3 acetoxy ($\text{-OAc}$) Acetic acid High Sealants, adhesives
Hexamethyldisiloxane 107-46-0 2 trimethylsilyl, 1 oxygen bridge None (non-reactive) Inert Lubricants, antifoaming agents

Reactivity and Hydrolysis Kinetics

  • Chlorosilanes (e.g., Methyltrichlorosilane) : High reactivity due to electronegative chlorine substituents. Hydrolysis releases HCl, requiring corrosion-resistant handling equipment .
  • Ethoxysilanes (e.g., Tetraethyl silicate, this compound): Slower hydrolysis rates due to larger alkoxy groups. Ethanol byproduct is less corrosive, favoring applications in coatings and controlled crosslinking .
  • This compound : The mesityl group reduces hydrolysis speed further via steric effects, enhancing shelf stability and compatibility with moisture-sensitive processes.

Research Findings and Contradictions

  • highlights that acetoxysilanes like Methyltriacetoxysilane are optimal for rapid curing but may degrade acid-sensitive substrates. In contrast, this compound’s ethanol release makes it safer for delicate applications.
  • and suggest that ethoxysilanes are generally less hazardous than chlorosilanes, aligning with this compound’s moderate reactivity profile.

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